4-(1-piperidinylsulfonyl)-N-1,3-thiazol-2-yl-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-piperidinylsulfonyl)-N-1,3-thiazol-2-yl-2-thiophenecarboxamide, also known as PTT, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PTT is a small molecule inhibitor of the protein-protein interaction between p53 and MDM2, which is a key regulator of the tumor suppressor protein p53. Inhibition of this interaction leads to the stabilization and activation of p53, which is a crucial step in inducing cell death in cancer cells.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Anti-bacterial Study : A study conducted by Khalid et al. (2016) focused on the synthesis of N-substituted derivatives of a compound closely related to "4-(1-piperidinylsulfonyl)-N-1,3-thiazol-2-yl-2-thiophenecarboxamide". These compounds were evaluated for their antibacterial activity against Gram-negative and Gram-positive bacteria, exhibiting moderate to significant activity [Khalid et al., 2016].
Anti-breast Cancer Activity : Al-Said et al. (2011) developed a series of compounds including novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives. These compounds demonstrated in-vitro anticancer activity against human breast cancer cell lines, with some showing better activity than the reference drug Doxorubicin [Al-Said et al., 2011].
Alzheimer’s Disease Drug Candidates : Research by Rehman et al. (2018) synthesized new N-substituted derivatives to evaluate as drug candidates for Alzheimer’s disease. The compounds were screened for enzyme inhibition activity against acetylcholinesterase (AChE) enzyme, with some showing promise as new drug candidates [Rehman et al., 2018].
Anti-arrhythmic Activity : A study by Abdel‐Aziz et al. (2009) synthesized piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, some of which displayed significant anti-arrhythmic activity [Abdel‐Aziz et al., 2009].
Mycobacterium tuberculosis GyrB Inhibitors : Jeankumar et al. (2013) designed and synthesized a series of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. One compound, in particular, showed promising activity against all test metrics, suggesting potential as an antituberculosis agent [Jeankumar et al., 2013].
Antimicrobial Activity : Patel and Agravat (2009) synthesized new pyridine derivatives showing considerable antibacterial activity, highlighting the potential for developing new antimicrobial agents [Patel and Agravat, 2009].
Propriétés
IUPAC Name |
4-piperidin-1-ylsulfonyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S3/c17-12(15-13-14-4-7-20-13)11-8-10(9-21-11)22(18,19)16-5-2-1-3-6-16/h4,7-9H,1-3,5-6H2,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDWNUSNTVUYHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.